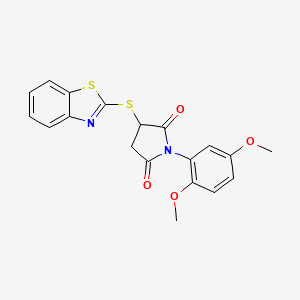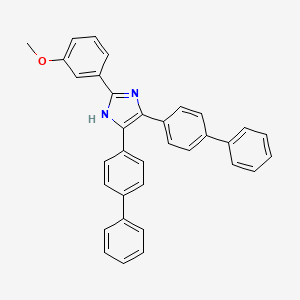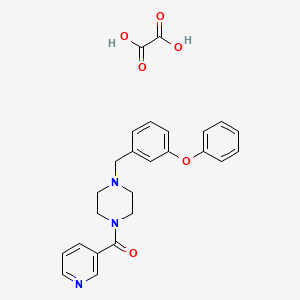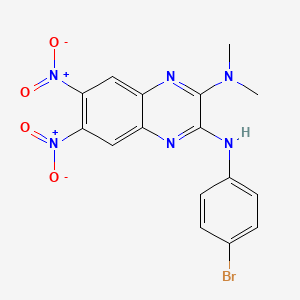
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, also known as BZTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BZTP is a heterocyclic compound that contains a benzothiazole ring, a pyrrolidinedione ring, and a 2,5-dimethoxyphenyl group.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cell survival and proliferation. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to DNA damage and cell death. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In bacterial and fungal strains, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.
Advantages and Limitations for Lab Experiments
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potent anticancer and antimicrobial activity, its ability to induce cell cycle arrest and apoptosis, and its relatively low toxicity. However, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione may exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione derivatives with improved solubility and selectivity may enhance its efficacy and reduce its toxicity. Overall, 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized with chloroacetic acid to form a pyrrolidinedione ring. The resulting compound is then reacted with 2-aminothiophenol to introduce the benzothiazole ring, and the final product is obtained after purification and characterization.
Scientific Research Applications
3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial membrane potential and activating the caspase pathway. 3-(1,3-benzothiazol-2-ylthio)-1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has also been investigated for its potential as an antimicrobial agent, as it exhibits significant activity against various bacterial and fungal strains.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-24-11-7-8-14(25-2)13(9-11)21-17(22)10-16(18(21)23)27-19-20-12-5-3-4-6-15(12)26-19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXGWEXIJUHZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)




![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![ethyl 4-[(5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4968677.png)
![1-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4968680.png)
![1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B4968683.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968695.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4968707.png)
![8-{[2-(3-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968712.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4968724.png)
